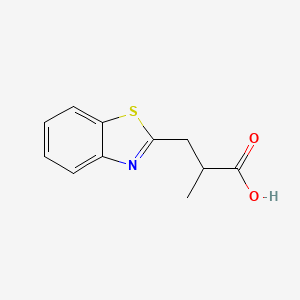

3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-7(11(13)14)6-10-12-8-4-2-3-5-9(8)15-10/h2-5,7H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJNWWIHAPBLLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC2=CC=CC=C2S1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . Another method includes the use of thioamide or carbon dioxide as raw materials for cyclization reactions . These reactions typically require specific catalysts and solvents to proceed efficiently.

Industrial Production Methods: Industrial production of benzothiazole derivatives often involves green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly catalysts have been explored to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using halogens or other nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . Reaction conditions such as temperature, solvent, and pH are crucial for the success of these transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: It has been studied for its potential antimicrobial and antifungal properties.

Medicine: Benzothiazole derivatives, including this compound, are investigated for their potential as anti-tubercular, anticancer, and anti-inflammatory agents

Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Thioether or amino linkages (e.g., in and ) introduce polar or hydrogen-bonding capabilities, influencing pharmacokinetic properties .

Enzyme Inhibition

- Methyl-substituted analogs (e.g., ’s 3-(1H-Benzimidazol-1-yl)-2-methylpropanoic acid) show enhanced metabolic stability in enzyme inhibition assays, suggesting the methyl group may reduce oxidative degradation .

Antimicrobial Activity

- Propanoate esters with benzothiazole cores (e.g., ) exhibit antibacterial activity against Gram-positive pathogens, with MIC values ranging from 2–8 µg/mL .

- Thioether derivatives (e.g., ) may disrupt bacterial membranes due to increased lipophilicity .

Drug Development

- Benzothiazole-amino acid hybrids () are explored as plant growth regulators and pharmaceuticals, leveraging their bidentate directing groups for metal-catalyzed reactions .

Physicochemical Properties

Biological Activity

3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a benzothiazole moiety, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole ring exhibit significant antimicrobial properties . Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent. The mechanism likely involves interference with microbial enzyme functions or membrane integrity .

Anticancer Properties

The compound has also been studied for its anticancer effects . Investigations into its ability to inhibit cancer cell proliferation have revealed promising results. For instance, molecular docking studies suggest that this compound can bind effectively to specific protein targets involved in cancer cell signaling pathways, potentially leading to reduced tumor growth .

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways that lead to cell growth or apoptosis.

These interactions can disrupt normal cellular functions, leading to the desired therapeutic effects .

Research Findings and Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. |

| Study 2 | Anticancer Effects | Showed reduced proliferation in several cancer cell lines with IC50 values indicating potent activity. |

| Study 3 | Mechanistic Insights | Identified specific enzyme targets and binding affinities through molecular docking studies. |

Case Study: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli. This suggests that the compound could be developed as a potential treatment for infections caused by these pathogens .

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 20 µM after 48 hours of treatment, indicating significant cytotoxicity. Flow cytometry analysis revealed that treated cells underwent apoptosis, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(1,3-benzothiazol-2-yl)-2-methylpropanoic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between benzothiazole derivatives and α-methylpropanoic acid precursors. For example, thiazole ring formation may involve cyclization of thioamide intermediates under acidic conditions . Purity optimization includes recrystallization from ethanol/water mixtures (common for benzothiazole derivatives) and monitoring via HPLC with UV detection at 254 nm. Evidence from similar compounds suggests that column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes byproducts .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : H NMR should show distinct signals for the benzothiazole aromatic protons (δ 7.2–8.5 ppm) and the methyl group (δ 1.2–1.5 ppm, doublet due to coupling with adjacent chiral center). C NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) .

- IR : A strong absorption band near 1700 cm corresponds to the carboxylic acid C=O stretch .

- X-ray crystallography : Used to resolve stereochemical ambiguities; similar benzothiazole derivatives exhibit planar benzothiazole rings with dihedral angles <10° relative to the propanoic acid moiety .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution assays (e.g., against E. coli and S. aureus) with concentrations ranging from 1–100 μg/mL. For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK293). Include positive controls like ampicillin (antibacterial) and cisplatin (cytotoxicity). Data interpretation should account for solubility limitations in aqueous media, requiring DMSO as a co-solvent (≤1% v/v) .

Advanced Research Questions

Q. How can regioselective functionalization of the benzothiazole ring be achieved to improve bioactivity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the 5- or 6-position of the benzothiazole ring via electrophilic substitution. Monitor reaction progress using TLC and LC-MS. For example, nitration with HNO/HSO at 0–5°C favors 5-nitro derivatives, while higher temperatures may lead to 6-substitution . SAR studies should correlate substituent electronic profiles with activity shifts in enzyme inhibition assays.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : If NMR signals overlap (e.g., methyl and methine protons), use 2D techniques like COSY and HSQC. For chiral center confirmation, employ chiral HPLC or polarimetry. In cases of ambiguous X-ray data (e.g., disordered crystals), computational modeling (DFT) can predict stable conformers. Compare calculated IR/Raman spectra with experimental data to validate .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like bacterial dihydrofolate reductase (DHFR). Use the crystal structure of DHFR (PDB: 1DHF) and assign partial charges to the compound via Gaussian09 at the B3LYP/6-31G* level. Validate docking poses with MD simulations (GROMACS) to assess binding stability. Compare binding energies with known inhibitors (e.g., trimethoprim) .

Q. What experimental approaches optimize the compound’s solubility for in vivo studies?

- Methodological Answer : Prepare sodium or potassium salts by reacting the carboxylic acid with equimolar NaOH/KOH in ethanol. Characterize salt formation via FTIR (loss of -OH stretch at 2500–3000 cm). Assess solubility in PBS (pH 7.4) and stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.